molecular formula C5H9ClO2<br>(CH3)2CHCH2OCOCl<br>C5H9ClO2 B042661 Isobutyl chloroformate CAS No. 543-27-1

Isobutyl chloroformate

Cat. No. B042661
CAS RN: 543-27-1
M. Wt: 136.58 g/mol
InChI Key: YOETUEMZNOLGDB-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isobutyl chloroformate is typically synthesized through the reaction of isobutanol with phosgene or its derivatives. The process involves the formation of a mixed anhydride intermediate, which is key to its reactivity in subsequent synthetic applications. This reagent has been employed in the synthesis of Fmoc-amino acid p-nitroanilides, demonstrating its efficiency in peptide coupling reactions with good yields and optical purity (Nedev, Nabarisoa, & Haertlé, 1993).

Molecular Structure Analysis

The molecular structure of isobutyl chloroformate plays a crucial role in its reactivity. It features an isobutyl group attached to a chloroformate moiety, which is responsible for its ability to act as a condensation agent in the formation of carbon-oxygen bonds. This structure facilitates the formation of mixed anhydrides, a key step in peptide synthesis and other organic transformations.

Chemical Reactions and Properties

Isobutyl chloroformate participates in various chemical reactions, including esterifications, acylations, and the formation of carbonates. It acts as a versatile reagent for the derivatization of amino acids for analysis by gas chromatography, showcasing its utility in both synthetic and analytical chemistry (Hušek, 1998). Additionally, its role in the Ni-catalyzed reductive arylacylation of alkenes emphasizes its potential in catalytic processes (Xu, Wang, & Kong, 2019).

Physical Properties Analysis

The physical properties of isobutyl chloroformate, such as its boiling point, solubility, and stability, are essential for its handling and application in chemical synthesis. These properties influence its reactivity and the conditions under which it can be used effectively in chemical reactions.

Chemical Properties Analysis

Isobutyl chloroformate's chemical properties, including reactivity towards nucleophiles, stability under various conditions, and compatibility with different solvents, are pivotal for its application in organic synthesis. Its reactivity profile allows for selective acylation reactions, which are fundamental in the synthesis of complex organic molecules.

Scientific Research Applications

  • Synthesis of FMOC-Amino Acid p-Nitroanilides : Isobutyl chloroformate is utilized as a condensation agent in synthesizing FMOC-amino acid p-nitroanilides, achieving good yields and optical purity (H. Nedev, Hanitra Nabarisoa, & T. Haertlé, 1993).

  • Meat Freshness Estimation : It plays a role in the extraction process for determining biogenic amines in meat samples, which can help estimate meat freshness (Wojciech Wojnowski, J. Namieśnik, & J. Płotka-Wasylka, 2019).

  • Determining Prostate Cancer Metabolite Biomarkers : The compound is used for dispersive derivatization in liquid-liquid microextraction, providing a method for determining prostate cancer metabolite biomarkers in urine samples (M. Shamsipur, M. Naseri, & Mehran Babri, 2013).

  • Synthesis of Rolloamide B : It mediates direct coupling reactions in the synthesis of cyclic heptapeptide Rolloamide B, which shows potential activity against Gram-negative bacteria and fungi (Mohamed Elagawany & M. Ibrahim, 2016).

  • Gas Chromatography : Isobutyl chloroformate is used as a rapid esterification agent in gas chromatography, making it a useful reagent for treating amino groups and analyzing acidic metabolites in physiological fluids (P. Hušek, 1998).

  • Metabolite Profiling in Mammalian Feces : It is employed for derivatization in aqueous solution without drying out samples in rapid metabolite profiling methods for mammalian feces short chain fatty acids (T. Furuhashi, Kuniyo Sugitate, T. Nakai, Y. Jikumaru, & Genki Ishihara, 2018).

  • Quantitative Determination of Parabens : This chemical is used for simultaneous derivatization and preconcentration of parabens in food, cosmetics, and water samples, followed by gas chromatographic analysis (R. Jain, M. R. Mudiam, A. Chauhan, Ratnasekhar Ch, R. Murthy, & Haider A. Khan, 2013).

Safety And Hazards

Isobutyl chloroformate is very toxic by ingestion, inhalation, and skin absorption. It is very corrosive to skin, eyes, and mucous membranes. It is insoluble in water and denser than water . It is also classified as toxic; inhalation, ingestion, or contact (skin, eyes) with vapors, dusts, or substance may cause severe injury, burns, or death .

properties

IUPAC Name

2-methylpropyl carbonochloridate
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InChI

InChI=1S/C5H9ClO2/c1-4(2)3-8-5(6)7/h4H,3H2,1-2H3
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InChI Key

YOETUEMZNOLGDB-UHFFFAOYSA-N
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Canonical SMILES

CC(C)COC(=O)Cl
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Molecular Formula

C5H9ClO2, Array
Record name ISOBUTYL CHLOROFORMATE
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DSSTOX Substance ID

DTXSID8052194
Record name Isobutyl chloroformate
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Molecular Weight

136.58 g/mol
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Physical Description

Isobutyl chloroformate appears as a colorless to light-colored liquid. Insoluble in water and denser than water. Very corrosive to skin, eyes, and mucous membranes. Very toxic by ingestion, inhalation and skin absorption. Combustible., Clear liquid; [Merck Index] Colorless liquid with a pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

129 °C
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Flash Point

27 °C c.c.
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Solubility

Solubility in water: reaction
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Density

1.04 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.04
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Vapor Density

Relative vapor density (air = 1): 4.71
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Vapor Pressure

16.5 [mmHg], Vapor pressure, kPa at 20 °C: 2.2
Record name Isobutyl chloroformate
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Product Name

Isobutyl chloroformate

CAS RN

543-27-1
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Record name Isobutyl chloroformate
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Record name Isobutyl chlorocarbonate
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Record name Isobutyl Chloroformate
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Synthesis routes and methods I

Procedure details

A suspension of 1.500 g (4.68 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added under stirring in quick succession: 0.620 ml (4.74 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (4.77 mmoles) of N-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution precooled to -15° C. for 30 minutes of 0.880 g (4.47 mmoles) of TrpH.HCl and 0.550 ml (4.52 mmoles) of NMP in 15 ml of anhydrous N,N-dimethylformamide (DMF) was then added to the white suspension. Under stirring, the temperature of the system was allowed to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the reaction solution of a yellowish colour, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted was left in a cool chamber under argon and on anhydrous Na2SO4 for 24 hours. The desiccant was then filtered away and the solution concentrated to a small volume under vacuum. The residual yellowish liquid was dripped under stirring into 150 ml of petroleum ether (30/50), obtaining a rubbery grey precipitation. The solution was decanted and the residual mass was taken up with a minimum of CH2Cl2 and further purified by flash-chromatography in a normal phase (SiO2, eluant CH2Cl2 /n-Hexane/n-PrOH 10:1.5:0.5). Having collected and joined together the fractions of interest, most of the eluant was eliminated under vacuum and precipitation with an excess of n-Hexane takes place. There was a large amount of whiteish precipitate, slightly rubbery, which was filtered after a couple of hours and dried on P2O5 under vacuum for 24 hours. 1.300 g (62.8%) of an analytically pure whiteish solid were recovered.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 1.300 g (4.94 mmoles) of N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid (abbreviation Z-(L)-PipOH, prepared from (L)-pipecholine-2-carboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.630 ml (5.18 mmoles) of 4-methylpiperidine (NMP;), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C for 30 minutes, of 1.730 g (4.70 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.580 ml (4.77 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3,5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml) , discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant milk-white precipitate which, after several hours at rest in a cold chanber, was filtered and left for 24 hours under vacuum on P2O5. 2.300 g (84.8%) of an analytically pure white solid were recovered.
[Compound]
Name
N-benzyloxycarbonyl-(L)-pipecoline-2-carboxylic acid
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(L)-pipecholine-2-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A suspension of 1.500 g (5.04 mmoles) of N-benzyloxycarbonyl-(S)-(-)-indoline-2-carboxylic acid (abbreviation Z-(S)-DhioH, prepared from (S)-(-)-indoline-2-carboxylic acid (Aldrich) according to the method of Wunsch [E. Wunsch, W. Graf, O. Keller, W, Keller, G. Wersin: Synthesis, (11), 958 (1986)]) in 80 ml of dry methylene chloride (CH2Cl2) was brought under argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.680 ml (5.20 mmoles) of isobutylchloroformate (IBCF) and 0.580 ml (5.26 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes. A solution, precooled to approximately -15° C. for 30 minutes, of 1.840 g (5.00 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.560 ml (5.08 mmoles) of NMM in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature of the bath free to rise to room temperature. After approximately 5 hours of reaction, the white precipitate was then filtered away and washed with a little CH2 Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, was added dropwise under stirring to 200 ml of dry petroleum ether (30/50), obtaining an abundant white precipitate which, after several hours at rest in a cold chamber, was filtered, discarding the organic solution. The residual solid was left for 24 hours under vacuum on P2O5. 2.440 g (79.9%) of an analytically pure white solid were recovered.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of 1.200 g (5.10 mmoles) of N-benzyloxycarbonyl-(S)-(-)-2-azetidine-carboxylic acid (abbreviation Z-(S)-AzeOH, prepared from (S)-(-)-2-azetidinecarboxylic acid (Aldrich) according to the method of Wunsch) in 60 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.690 ml (5.27 mmoles) of isobutylchloroformate (IBCF) and 0.650 ml (5.34 mmoles) of 4-methylpiperidine (NMP), leaving the system under stirring for approximately 2 minutes. A solution, pre-cooled to approximately -15° C. for 30 minutes, of 1.850 g (5.03 mmoles) of (L)-Leu-(L)-TrpOMe.HCl (Novabiochem) and 0.620 ml (5.10 mmoles) of NMP in 25 ml of anhydrous N,N-dimethylformamide (DMF) was then added, leaving, under stirring and static argon, the temperature free to rise to room temperature. After approximately 3.5 hours of reaction, the white precipitate was filtered away and washed with a little CH2Cl2. The latter was put back into the pale yellow coloured organic solution, which was extracted in succession using 5% NaHCO3 (3×30 ml); saturated aqueous NaCl (2×30 ml); 4% KHSO4 (3×30 ml) and finally saturated aqueous NaCl (3×30 ml), discarding the aqueous phases. The organic phase extracted, of a pale yellow colour, was left in a cold chamber under argon and on anhydrous Na2SO4 for 12 hours. The desiccant was then filtered away and the organic solution, concentrated to a small volume, leaves a dense residual oil which, when taken up with a minimum amount of CH2Cl2, was purified using flash-chromatography in a normal phase (SiO2, eluant CH2 Cl2 /n-hexane: 2/1). The chromatographic fractions of interest were concentrated to a small volume and ground with anhydrous ethyl ether. The whiteish solid thus obtained was filteres and left for 24 hours under vacuum on P2O5. 2.040 g (75.0%) of an analytically pure rubbery white solid were recovered.
Quantity
1.2 g
Type
reactant
Reaction Step One
[Compound]
Name
Z-(S)-AzeOH
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A suspension of 1.600 g (5.0 mmoles) of Z-(L)-Pro-(L)-AlaOH (Sigma) in 80 ml of dry methylene chloride (CH2Cl2) was brought in an argon atmosphere to a temperature of approximately -20° C. On stabilization of the temperature, the following were added in quick succession: 0.670 ml (5.13 mmoles) of isobutylchloroformate (IBCF) and 0.570 ml (5.17 mmoles) of 4-methylmorpholine (NMM), leaving the system under stirring for approximately 2 minutes.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,640
Citations
TG Sobolevsky, AI Revelsky, IA Revelsky… - … of Chromatography B, 2004 - Elsevier
… Using isobutyl chloroformate the volatile derivatives of 13 fatty acids, 6 dicarboxylic acids and 13 amino acids were prepared and separated on a short capillary column with low-polar …
Number of citations: 52 www.sciencedirect.com
A Chaudhary, M Girgis, M Prashad, B Hu, D Har… - Tetrahedron letters, 2003 - Elsevier
… of isobutyl chloroformate in … of isobutyl chloroformate. Only 1.9% (Table 1) of symmetrical anhydride (II) formed under these conditions during the reaction of 1 with isobutyl chloroformate …
Number of citations: 30 www.sciencedirect.com
T Lundh, B Åkesson - Journal of Chromatography B: Biomedical Sciences …, 1993 - Elsevier
… The method is based on a two-phase derivatization procedure with isobutyl chloroformate as reagent. The reaction is quantitative in 10 min. We found no artifact formation of either …
Number of citations: 63 www.sciencedirect.com
MJ D'Souza, MJ McAneny, DN Kevill… - Beilstein Journal of …, 2011 - beilstein-journals.org
… In Figure 1, the 3-D images of isobutyl chloroformate (1') and isobutyl chlorothioformate (2') … of the specific rates of reaction for isobutyl chloroformate (iBuOCOCl, 1) at 40.0 C and of …
Number of citations: 18 www.beilstein-journals.org
R Jain, MKR Mudiam, A Chauhan, R Ch, RC Murthy… - Food chemistry, 2013 - Elsevier
… been proposed for the quantitative determination of parabens (methyl, ethyl, propyl and butyl paraben) in different samples (food, cosmetics and water) based on isobutyl chloroformate (…
Number of citations: 87 www.sciencedirect.com
C Deng, N Li, X Zhang - Rapid communications in mass …, 2004 - Wiley Online Library
The purpose of this study was to develop a simple, rapid and sensitive analytical method for determination of amino acids in neonatal blood samples. The developed method involves …
H Nedev, H Nabarisoa, T Haertle - Tetrahedron letters, 1993 - Elsevier
… In summary, the successful use of the mixed anhydride method with isobutyl chloroformate … good yields and has the advantage of using milder activation agent - isobutyl chloroformate. …
Number of citations: 18 www.sciencedirect.com
ROZZ Brohi, MY Khuhawar, TMJ Khuhawar - Journal of Analytical Science …, 2016 - Springer
… examined for the ease of separation of the nucleobases guanine (G), adenine (A), cytosine (C), thymine (T), and uracil (U) after precolumn derivatization with isobutyl chloroformate. GC …
Number of citations: 20 link.springer.com
GT Lim, YH Lee, ZH Ryu - Bulletin of the Korean Chemical Society, 2013 - koreascience.kr
… Solvolyses of isobutyl chloroformate (4) in 43 binary solvent mixtures including highly aqueous media, water, $ D_2O $, $ CH_3OD $, 2, 2, 2-trifluoroethanol (TFE) as well as aqueous 1, …
Number of citations: 6 koreascience.kr
A Chaudhary, MJ Girgis, M Prashad, B Hu… - … process research & …, 2003 - ACS Publications
The reaction pathways of an N-acylation reaction, involving a mixed anhydride intermediate produced from reaction of an amino acid with isobutyl chloroformate, were analyzed using a …
Number of citations: 7 pubs.acs.org

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